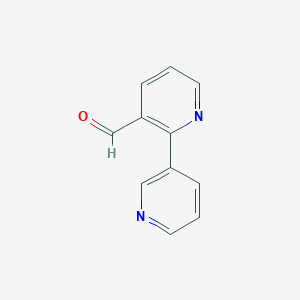

2-(Pyridin-3-yl)nicotinaldehyde

Vue d'ensemble

Description

“2-(Pyridin-3-yl)nicotinaldehyde” is an organic compound . It is one of the three isomeric pyridinaldehydes, the other two being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless liquid that is commercially available .

Synthesis Analysis

The synthesis of “2-(Pyridin-3-yl)nicotinaldehyde” can be achieved through various methods. One such method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the reaction of nicotinaldehydes with aminocrotonoates in the presence of p-TsOH .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yl)nicotinaldehyde” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR), Fourier transform Raman (FT-Raman), and UV-visible spectra can be used to determine the structure parameters of the compound .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-3-yl)nicotinaldehyde” are diverse. For instance, it can participate in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . It can also be used in the synthesis of 1,4-dihydropyridinecarboxylates .Physical And Chemical Properties Analysis

“2-(Pyridin-3-yl)nicotinaldehyde” is a colorless liquid . It exhibits good chemical and thermal stability .Applications De Recherche Scientifique

Anti-Fibrotic Activity

The compound 2-(Pyridin-3-yl)nicotinaldehyde has been investigated for its potential anti-fibrotic activity. This application is significant in the treatment of fibrotic diseases, where excessive fibrous connective tissue is formed, leading to scarring and organ dysfunction. The research suggests that derivatives of this compound could inhibit the pathways leading to fibrosis .

Antimicrobial Activity

Another application of this compound is in the development of antimicrobial agents. Derivatives of 2-(Pyridin-3-yl)nicotinaldehyde have been synthesized and evaluated for their ability to inhibit the growth of various microorganisms, which is crucial in combating infections .

Free-Radical Scavenging

The compound has also shown promise in free-radical scavenging, which is an important property for compounds that may be used as antioxidants. Antioxidants are vital in preventing oxidative stress, which can lead to cell damage and various diseases .

α-Glucosidase Inhibitory Activity

Inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion, is another potential application. This activity is particularly relevant in the management of diabetes, as it can help control blood sugar levels by slowing down the digestion of carbohydrates .

Synthesis of Novel Compounds

2-(Pyridin-3-yl)nicotinaldehyde serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. The ability to create diverse derivatives allows for the exploration of new drugs and treatments .

Catalysis

Lastly, this compound may find applications in catalysis, where it could be used as a ligand to create catalysts that facilitate various chemical reactions.

These are just a few examples of the unique applications of 2-(Pyridin-3-yl)nicotinaldehyde in scientific research. Each application area offers a rich field for exploration and innovation.

MDPI - Molecules SpringerLink - Synthesis and Biological Activities

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-pyridin-3-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-10-4-2-6-13-11(10)9-3-1-5-12-7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGSRCKTNVNWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)nicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)

![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)

![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)